Methyl 4-fluorobenzofuran-2-carboxylate
CAS No.:
Cat. No.: VC18329814
Molecular Formula: C10H7FO3
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FO3 |
|---|---|
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | methyl 4-fluoro-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C10H7FO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |
| Standard InChI Key | BIIIMPLHWZUQRH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(O1)C=CC=C2F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Methyl 4-fluorobenzofuran-2-carboxylate (IUPAC name: methyl 4-fluoro-1-benzofuran-2-carboxylate) has the molecular formula C₁₀H₇FO₃ and a molecular weight of 194.16 g/mol . The structure comprises a benzofuran core substituted with a fluorine atom at the 4-position and a methyl ester group at the 2-position (Fig. 1).
Table 1: Comparative Molecular Data for Benzofuran Carboxylates
Spectroscopic and Computational Data
While direct spectroscopic data for the 4-fluoro isomer is unavailable, its 5-fluoro analog exhibits characteristic IR absorption bands at 1745 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-F stretch) . Computational models predict similar electronic profiles for both isomers, with minor differences in dipole moments due to fluorine’s positional effects. Nuclear Magnetic Resonance (NMR) shifts for the 4-fluoro derivative are anticipated to show a downfield shift for the aromatic proton adjacent to fluorine (δ ~7.8 ppm) , based on trends in chlorinated analogs.
Synthetic Methodologies
Copper-Catalyzed Intramolecular Cyclization
The synthesis of benzofuran carboxylates often employs transition metal-catalyzed cyclization. For example, methyl benzo[b]furan-3-carboxylates are synthesized via copper-catalyzed intramolecular C–O bond formation from o-iodoaryl propargyl ethers . Adapting this method, the 4-fluoro derivative could theoretically be prepared from 4-fluoro-2-iodophenol and methyl propiolate under similar conditions (Scheme 1).
Scheme 1: Proposed Synthesis of Methyl 4-Fluorobenzofuran-2-Carboxylate
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Coupling Step: 4-Fluoro-2-iodophenol + Methyl Propiolate → Propargyl Ether Intermediate
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Cyclization: CuI (10 mol%), K₂CO₃, DMF, 80°C → Target Compound
Yield estimates (50–70%) are extrapolated from analogous syntheses , though steric and electronic effects of the 4-fluoro substituent may necessitate optimization.
Alternative Routes
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Ulmann-Type Coupling: Halogenated benzofurans can undergo esterification with methyl chloroformate in the presence of palladium catalysts .
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Direct Fluorination: Electrophilic fluorination of methyl benzofuran-2-carboxylate using Selectfluor® could introduce fluorine at the 4-position, though regioselectivity challenges may arise.
Physicochemical Properties
Solubility and Stability
Based on the 5-fluoro analog , methyl 4-fluorobenzofuran-2-carboxylate is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies suggest that fluorinated benzofurans are susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C in anhydrous environments .
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | ~50 |
| Methanol | ~10 |
| Water | <1 |
Thermal and Optical Properties
Differential Scanning Calorimetry (DSC) of the 5-fluoro analog shows a melting point of 98–100°C , while the 4-chloro derivative melts at 102–104°C . The 4-fluoro isomer is expected to exhibit intermediate values due to fluorine’s smaller atomic radius. UV-Vis spectra (λmax ~280 nm) indicate π→π* transitions in the benzofuran core .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery
Fluorinated benzofurans are prized for their bioisosteric properties and metabolic stability. The 5-fluoro analog is a key intermediate in protease inhibitor synthesis , while the 4-chloro derivative has been explored as a kinase inhibitor scaffold . The 4-fluoro isomer’s potential lies in its ability to modulate electronic environments in target binding pockets, enhancing affinity and selectivity.
Materials Science
Benzofuran carboxylates serve as precursors for conjugated polymers. Introducing fluorine at the 4-position could lower the Highest Occupied Molecular Orbital (HOMO) energy level, improving charge transport in organic semiconductors .
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